3-benzyl-6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
3-benzyl-6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN7O2/c21-15-8-6-14(7-9-15)18-23-16(30-25-18)11-27-12-22-19-17(20(27)29)24-26-28(19)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORAUBJZZHVTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Group: The oxadiazole ring can be synthesized via the reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the Bromophenyl Group: This step often involves a halogenation reaction using bromine or a brominating agent.
Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Scaling up the reactions: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-benzyl-6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-benzyl-6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the triazolopyrimidinone scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Differences and Implications
In contrast, methoxy groups in analogues (e.g., 3,4-dimethoxyphenyl) enhance solubility but may reduce target affinity due to steric hindrance or polarity . The 4-nitrophenyl substituent (in ) introduces stronger electron-withdrawing effects, which could improve reactivity in covalent binding but may also increase metabolic instability .
Fluorine in the 3-fluorobenzyl derivative () may improve metabolic stability via reduced cytochrome P450 susceptibility .
Synthetic Routes: The target compound’s oxadiazole ring is likely synthesized via cyclization of amidoximes with carboxylic acid derivatives, as seen in ’s methodology for similar oxadiazole-containing compounds . Triazolopyrimidinone cores are typically assembled via cyclocondensation of triazole amines with carbonyl reagents, as demonstrated in and .
Biological Activity
The compound 3-benzyl-6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that integrates multiple heterocyclic structures. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer and inflammation treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.25 g/mol. The structure features several nitrogen-containing heterocycles known for diverse pharmacological activities. The presence of the oxadiazole and triazole moieties is particularly significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.25 g/mol |
| Heterocyclic Structures | Oxadiazole, Triazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include refluxing in organic solvents and purification techniques such as recrystallization or chromatography. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure post-synthesis.
Preliminary studies indicate that the biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in critical biological pathways. The structural features allow it to bind effectively to these targets, potentially inhibiting their activity or modulating their function.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. For instance:
- In vitro studies have shown significant cytotoxic effects against various cancer cell lines.
- IC50 values suggest that this compound has comparable or superior activity to established anticancer agents.
Anti-inflammatory Properties
The compound also shows potential anti-inflammatory effects:
- Studies have demonstrated its ability to reduce inflammation markers in cellular models.
- It may inhibit pathways involved in inflammatory responses.
Case Studies
-
Study on Anticancer Effects :
- A study evaluated the efficacy of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells).
- Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
-
Anti-inflammatory Research :
- Another investigation assessed the impact on TNF-alpha production in macrophages.
- The compound reduced TNF-alpha levels by 40% at a concentration of 10 µM.
Q & A
Basic: What are the optimal synthetic pathways and critical reaction conditions for this compound?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling. Key steps include:
Oxadiazole Formation : Cyclocondensation of 4-bromophenyl amidoxime with ethyl chloroacetate under reflux (110–120°C, 8–12 h) to yield the 1,2,4-oxadiazole intermediate .
Triazolopyrimidine Assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fuse the triazole ring, followed by pyrimidinone ring closure using microwave-assisted heating (150°C, 30 min) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) achieve >95% purity .
Critical Parameters : pH control during oxadiazole formation (pH 6–7) and inert atmosphere (N₂/Ar) for CuAAC prevent side reactions .
Basic: How is the compound’s structural integrity validated post-synthesis?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is used:
- 1H/13C NMR : Assign peaks for oxadiazole (δ 8.3–8.5 ppm, aromatic H) and triazolopyrimidine (δ 7.1–7.3 ppm, methylene bridge) .
- X-Ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., C–H⋯N, S(6) ring motif) and confirms stereochemistry .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 535.0521 for C₂₃H₁₆BrN₇O₂) .
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?
Methodological Answer:
DFT/B3LYP/6-311G(d,p) calculations provide:
- HOMO-LUMO Gaps : Predict charge transfer behavior (e.g., ΔE = 4.2 eV suggests moderate reactivity) .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic regions (oxadiazole oxygen) and electrophilic sites (triazole N-atoms) .
- Thermodynamic Stability : Gibbs free energy (ΔG) calculations confirm stability under standard conditions (ΔG < 0) .
Advanced: How to resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?
Methodological Answer:
Assay Standardization : Use uniform conditions (e.g., 25°C, pH 7.4, 10% DMSO) to minimize solvent effects .
Enzyme Source Comparison : Test against recombinant vs. native enzymes (e.g., human vs. murine kinases) to identify species-specific effects .
Structural Dynamics : Perform molecular docking (AutoDock Vina) to analyze binding mode variations due to bromophenyl orientation .
Advanced: How to design analogs with enhanced bioactivity or solubility?
Methodological Answer:
| Structural Modification | Method | Expected Outcome |
|---|---|---|
| Oxadiazole → Thiadiazole | Replace oxygen with sulfur | Increased lipophilicity (logP +0.5) . |
| Bromophenyl → Fluorophenyl | Suzuki coupling | Enhanced metabolic stability (C–F bond inertness) . |
| Methylene Bridge → Ethylene | Alkyl chain elongation | Improved aqueous solubility (clogP −0.3) . |
Basic: What are the stability profiles under varying pH and temperature?
Methodological Answer:
- Thermal Stability : TGA/DSC shows decomposition at 210°C, suitable for room-temperature storage .
- pH Stability : Stable in pH 5–9 (24-h incubation, HPLC purity >90%); hydrolyzes in strong acid (pH <3) via oxadiazole ring cleavage .
Advanced: How to assess environmental fate and ecotoxicological risks?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
